1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including nucleophilic substitution, cyclization, and amide formation
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide moiety through a cyclization reaction, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the pyrrolidine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the fluorophenyl group and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical development.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique chemical properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-pyrrole-3-carboxamide: This compound shares the fluorophenyl and pyrrole carboxamide moieties but lacks the thiadiazole ring.
5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This compound contains the fluorophenyl and thiadiazole moieties but lacks the pyrrolidine carboxamide group.
N-(4-fluorophenyl)-1H-pyrrole-3-carboxamide: Similar to the first compound but with a different substitution pattern on the pyrrole ring.
Uniqueness
1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and application.
Properties
Molecular Formula |
C22H21FN4O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O2S/c1-14(15-5-3-2-4-6-15)11-19-25-26-22(30-19)24-21(29)16-12-20(28)27(13-16)18-9-7-17(23)8-10-18/h2-10,14,16H,11-13H2,1H3,(H,24,26,29) |
InChI Key |
NZTVFTUYWWPVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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